1H-Indazole-1,6-diol
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Overview
Description
1H-Indazole-1,6-diol is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of hydroxyl groups at positions 1 and 6 of the indazole ring imparts unique chemical properties to this compound, making it a compound of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Indazole-1,6-diol can be achieved through several methods. One common approach involves the cyclization of ortho-substituted benzylidenehydrazines. For instance, the reaction between 2-hydroxylbenzaldehyde and hydrazine can produce indazole derivatives . Another method includes the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation employing oxygen as the terminal oxidant .
Industrial Production Methods: Industrial production of this compound typically involves optimized synthetic routes that ensure high yields and minimal byproducts. The use of metal-catalyzed reactions is preferred due to their efficiency and scalability. For example, a Cu(OAc)2-catalyzed reaction in DMSO under an oxygen atmosphere can produce a wide variety of 1H-indazoles in good to excellent yields .
Chemical Reactions Analysis
Types of Reactions: 1H-Indazole-1,6-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of hydroxyl groups allows for further functionalization, making it a versatile intermediate in organic synthesis.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed to reduce the compound.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinone derivatives, while reduction can produce dihydroindazole compounds.
Scientific Research Applications
1H-Indazole-1,6-diol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile reactivity and biological activity.
Mechanism of Action
The mechanism of action of 1H-Indazole-1,6-diol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which is involved in various cellular processes . The hydroxyl groups at positions 1 and 6 play a crucial role in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1H-Indazole: Lacks the hydroxyl groups present in 1H-Indazole-1,6-diol, resulting in different chemical properties and reactivity.
2H-Indazole: Another isomer of indazole with distinct structural and chemical characteristics.
1H-Benzopyrazole: Shares a similar core structure but differs in the substitution pattern and functional groups.
Uniqueness: this compound is unique due to the presence of hydroxyl groups at positions 1 and 6, which significantly influence its chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C7H6N2O2 |
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Molecular Weight |
150.13 g/mol |
IUPAC Name |
1-hydroxyindazol-6-ol |
InChI |
InChI=1S/C7H6N2O2/c10-6-2-1-5-4-8-9(11)7(5)3-6/h1-4,10-11H |
InChI Key |
SRWTZNZVRJVIGG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1O)N(N=C2)O |
Origin of Product |
United States |
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